Ether Linker Architecture vs. Amide and Sulfonamide Series
The target compound’s defining structural differentiation is its 3-piperidinylmethyl ether linker, which contrasts with the 4-benzamide linkage of 4-IBP and the 4-sulfonamide linkage of 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine. In a systematic SAR study, replacement of the sulfonamide group (n = 1 sulfonyl) with a methylene linker produced σ₁ affinity values spanning from sub-nanomolar to >100 nM depending on the exact spacer length [1]. While no published σ₁ Ki value currently exists for the target compound itself, the class-level SAR indicates that the 3-piperidinylmethyl ether (n = 1 ether spacer) is predicted to produce an affinity profile distinct from both the benzamide (4-IBP, Ki σ₁ = 1.7 nM, Ki σ₂ = 25.2 nM, selectivity ratio ≈ 15) and sulfonamide series (Ki σ₁ = 0.96 nM, selectivity ratio = 96) [1][2]. The ether oxygen introduces conformational flexibility (two additional rotatable bonds vs. the planar amide) that alters the spatial trajectory of the 4-iodobenzyl group within the σ₁ binding pocket [3].
| Evidence Dimension | Linker type and predicted impact on σ₁ receptor binding conformation |
|---|---|
| Target Compound Data | 3-piperidinylmethyl ether linker (flexible, rotatable C–O–C bridge); no published σ₁ Ki data available |
| Comparator Or Baseline | 4-IBP: 4-benzamide linker, Ki σ₁ = 1.7 nM, σ₂/σ₁ = 14.8 [2]; 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine: sulfonamide linker, Ki σ₁ = 0.96 nM, σ₂/σ₁ = 95.6 [1] |
| Quantified Difference | Linker chemistry divergence (ether vs. amide vs. sulfonamide) is associated with up to ~100-fold variation in σ₁ affinity within piperidine SAR series; the target compound occupies an unexplored region of ether-linker chemical space not represented by either comparator class. |
| Conditions | Radioligand competition binding assay: σ₁ receptor (guinea pig brain membranes) using [³H]-(+)-pentazocine; σ₂ receptor (rat liver membranes) using [³H]-DTG in the presence of (+)-pentazocine [1] |
Why This Matters
Procurement of the target compound enables interrogation of a chemically distinct linker scaffold that is missing from the well-characterized benzamide and sulfonamide σ₁ ligand series, directly supporting SAR campaigns aimed at decoupling affinity from subtype selectivity.
- [1] Sadeghzadeh M, Sheibani S, Ghandi M, et al. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Eur J Med Chem. 2013;64:488-497. doi:10.1016/j.ejmech.2013.04.008 View Source
- [2] BCP ChemLab. 4-IBP Data Sheet. CAS 155798-08-6. Ki σ₁ = 1.7 nM; Ki σ₂ = 25.2 nM. Accessed 2026. View Source
- [3] Waterhouse RN, Mardon K, O'Brien JC. Synthesis and preliminary evaluation of [¹²³I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine: a novel high affinity sigma receptor radioligand for SPECT. Nucl Med Biol. 1997;24(1):45-51. doi:10.1016/S0969-8051(96)00163-1 View Source
